2,6-Dicyanopyridine-4-boronic acid
Description
Properties
IUPAC Name |
(2,6-dicyanopyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BN3O2/c9-3-6-1-5(8(12)13)2-7(4-10)11-6/h1-2,12-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZLTWHPZZRADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)C#N)C#N)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The bromine atom at position 4 of 2,6-dicyanopyridine is replaced via halogen-metal exchange using lithium or magnesium reagents. Subsequent treatment with trialkyl borates (e.g., trimethyl borate) introduces the boronic acid group. The reaction proceeds under inert conditions at low temperatures (-78°C) to stabilize the organometallic intermediate.
Experimental Conditions
Table 1: Halogen-Metal Exchange Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Metalating Agent | LDA | Maximizes intermediate stability |
| Borate | B(OMe)₃ | Prevents ester hydrolysis |
| Reaction Time | 6–8 hours | Balances conversion and side reactions |
Palladium-Catalyzed Cross-Coupling with Tetraalkoxydiboron
The Suzuki-Miyaura coupling variant employs palladium catalysts to couple 4-bromo-2,6-dicyanopyridine with bis(pinacolato)diboron (B₂Pin₂), forming the boronic ester, which is hydrolyzed to the acid.
Catalytic System
Key Findings
Table 2: Palladium-Catalyzed Borylation Parameters
| Condition | Value | Impact |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Higher loading reduces side products |
| B₂Pin₂ Equivalents | 1.5 | Ensures complete conversion |
| Hydrolysis Protocol | HCl (1M)/EtOH | Preserves nitrile functionality |
Iridium-Catalyzed C-H Bond Borylation
Direct functionalization of 2,6-dicyanopyridine via C-H activation eliminates the need for pre-halogenated precursors. Iridium complexes enable regioselective borylation at the 4-position.
Mechanistic Insights
The iridium catalyst [Ir(COD)(OMe)]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) activates the C-H bond at position 4. The electron-deficient pyridine ring facilitates oxidative addition, while steric effects from the cyano groups prevent undesired borylation at positions 3 or 5.
Performance Metrics
Table 3: C-H Borylation Efficiency
| Parameter | Value | Outcome |
|---|---|---|
| Reaction Time | 12–24 hours | Maximizes TON |
| Temperature | 80°C | Accelerates activation |
| Substrate Scope | Electron-deficient pyridines | High compatibility |
Comparative Analysis of Methods
Table 4: Method Comparison for 2,6-Dicyanopyridine-4-boronic Acid Synthesis
| Method | Yield (%) | Selectivity | Scalability | Cost |
|---|---|---|---|---|
| Halogen-Metal Exchange | 60–70 | Moderate | Limited | Low |
| Palladium Cross-Coupling | 75–85 | High | High | Medium |
| Ir-Catalyzed C-H Borylation | 70–80 | Very High | Moderate | High |
Key Observations :
-
Palladium cross-coupling offers the best balance of yield and scalability for industrial applications.
-
C-H borylation excels in regioselectivity but requires expensive iridium catalysts.
Challenges and Optimization Strategies
Stability of Boronic Acid Intermediate
The boronic acid group is prone to protodeboronation under acidic conditions. Stabilization strategies include:
Chemical Reactions Analysis
Types of Reactions: 2,6-Dicyanopyridine-4-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst or reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Amino derivatives of the original compound.
Substitution: Various aryl or vinyl derivatives depending on the halide used in the reaction.
Scientific Research Applications
Applications in Medicinal Chemistry
2.1 Drug Development
DCPBA has been investigated for its potential as a building block in drug development. Its ability to form stable complexes with various biological targets makes it suitable for designing novel therapeutics. For instance, studies have shown that derivatives of DCPBA can act as inhibitors for specific proteins involved in cancer progression, such as BRD4, through the development of proteolysis-targeting chimeras (PROTACs) .
Case Study: BRD4 Inhibition
- Objective: To evaluate the efficacy of DCPBA derivatives as BRD4 inhibitors.
- Method: High-throughput screening of DCPBA-based compounds.
- Results: Some derivatives exhibited DC50 values as low as 5.4 nM, indicating potent activity against BRD4 .
Catalytic Applications
3.1 Suzuki-Miyaura Coupling Reaction
DCPBA serves as an effective reagent in Suzuki-Miyaura coupling reactions, which are essential for forming biaryl compounds. This reaction utilizes DCPBA's boronic acid functionality to couple with aryl halides under palladium catalysis.
| Reagent | Role | Reaction Type |
|---|---|---|
| DCPBA | Coupling agent | Suzuki-Miyaura coupling |
| Aryl halide | Partner reagent | Forms biaryl compounds |
| Palladium catalyst | Catalyst | Facilitates the reaction |
The advantages of using DCPBA include mild reaction conditions and high functional group tolerance .
Material Science Applications
4.1 Electrocatalysis
Recent studies have explored the use of DCPBA in developing electrocatalysts for various reactions. Its ability to stabilize metal nanoparticles enhances catalytic performance in processes like hydrogen evolution and CO2 reduction.
Case Study: Electrocatalytic Performance
Mechanism of Action
The mechanism of action of 2,6-Dicyanopyridine-4-boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2,6-dicyanopyridine-4-boronic acid with structurally related pyridine boronic acids, focusing on molecular properties, substituent effects, and applications.
Table 1: Comparative Analysis of Pyridine Boronic Acid Derivatives
Key Findings :
Substituent Effects: Electron-Withdrawing Groups: Cyano (-CN) and halogen (-Br, -F) substituents enhance the electrophilicity of the pyridine ring, facilitating cross-coupling reactions. Steric Hindrance: Bromine in 2,6-Dibromopyridine-4-boronic acid increases molecular weight (280.71 vs. ~181.93 for the cyano analog) and may reduce reactivity in sterically demanding reactions .
Reactivity and Applications: The cyano groups in 2,6-dicyanopyridine-4-boronic acid likely stabilize the boronic acid via conjugation, enhancing its stability in aqueous conditions compared to halogenated analogs . Fluorinated derivatives (e.g., 2,6-Difluoro-3-pyridineboronic acid) exhibit improved metabolic stability in pharmaceutical contexts but require specialized handling due to toxicity risks .
Practical Considerations: Solubility: Piperidine-substituted analogs (e.g., 2,6-Di(piperidin-4-yl)pyridine-4-boronic acid) face solubility challenges, necessitating storage at -20°C and limiting industrial use . Safety: Pyridine boronic acids generally require precautions against inhalation and skin contact, as noted for Pyridine-4-boronic acid .
Biological Activity
2,6-Dicyanopyridine-4-boronic acid (DCB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DCB, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
DCB has the molecular formula CHBNO and features a pyridine ring substituted with two cyano groups and a boronic acid group. The presence of these functional groups contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHBNO |
| Molecular Weight | 163.03 g/mol |
| Solubility | Soluble in DMSO |
| pKa | 8.6 |
Anticancer Activity
DCB has shown promising anticancer properties across various studies. It acts primarily as an inhibitor of proteasome activity, which is crucial for protein degradation in cancer cells.
- Mechanism of Action : DCB inhibits the proteasome, leading to the accumulation of pro-apoptotic factors and cell cycle arrest at the G2/M phase. For instance, in studies involving U266 cells, DCB exhibited an IC value of approximately 1.45 µM, indicating potent antiproliferative effects .
Case Study : A recent study demonstrated that DCB derivatives exhibited significant growth inhibition in multiple cancer cell lines, suggesting that structural modifications could enhance efficacy .
Antiviral Activity
DCB also displays antiviral properties, particularly against HIV. It functions as a competitive inhibitor of HIV-1 protease, with a binding affinity significantly greater than that of existing antiviral agents like darunavir.
- Binding Affinity : The Ki value for DCB was reported at 0.5 pM compared to darunavir's Ki of 10 pM . This suggests that DCB could serve as a lead compound for developing more effective antiviral therapies.
Antibacterial Activity
Research indicates that DCB can inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis. The compound's structural features allow it to interact effectively with bacterial proteins.
- Inhibition Mechanism : DCB has been shown to inhibit dihydrodipicolinate synthase (DHDPS), an essential enzyme in the lysine biosynthesis pathway in bacteria. Studies have reported IC values in the micromolar range against both Gram-positive and Gram-negative bacteria .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of DCB indicates favorable absorption and distribution characteristics. However, further studies are required to fully elucidate its metabolic pathways and potential toxicological effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
